molecular formula C22H24BrNO5 B2827814 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896592-46-4

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2827814
CAS No.: 896592-46-4
M. Wt: 462.34
InChI Key: SVOMENJQLNHGMR-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative with a 2-bromobenzylidene substituent at position 2 and a bis(2-methoxyethyl)aminomethyl group at position 5. Its structural complexity arises from the Z-configuration of the benzylidene double bond, the bromine atom at the ortho position of the benzylidene ring, and the hydroxy group at position 6. This compound shares a benzofuranone core with other derivatives studied for pharmacological activities, including anti-inflammatory and anticancer properties.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO5/c1-27-11-9-24(10-12-28-2)14-17-19(25)8-7-16-21(26)20(29-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,25H,9-12,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOMENJQLNHGMR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

    Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzofuran core with bis(2-methoxyethyl)amine.

    Final Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, potentially leading to further functionalization.

    Reduction: The bromobenzylidene moiety can be reduced to a benzyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Employed in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Chemical Sensors: Incorporated into sensors for detecting various chemical species.

Mechanism of Action

The mechanism by which (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Substituent Difference: Chlorine (Cl) replaces bromine (Br) at the benzylidene ring. Impact: The smaller atomic radius and lower polarizability of Cl vs. Reported Data: The chloro analogue (CAS 900275-73-2) is documented in chemical databases but lacks published pharmacological data.

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17) Core Difference: A benzodithiazine scaffold replaces the benzofuranone core. Functional Groups: The presence of a cyano group and sulfone moieties distinguishes its reactivity and solubility. Reported Data: Exhibits IR peaks at 2235 cm⁻¹ (C≡N) and 1160 cm⁻¹ (SO₂), with a melting point of 314–315 °C.

Functional Relevance: Demonstrated antioxidant properties via hydroxy groups, but lack the halogenated benzylidene or aminomethyl substituents seen in the target compound.

Comparative Analysis Table

Property/Feature Target Bromo Compound Chloro Analogue Benzodithiazine Derivative
Core Structure Benzofuran-3(2H)-one Benzofuran-3(2H)-one Benzodithiazine
Halogen Substituent 2-Bromo (Br) 2-Chloro (Cl) None (Cl in side chain)
Key Functional Groups Bis(2-methoxyethyl)aminomethyl, Hydroxy Same as target Cyano, Sulfone, Hydroxybenzylidene
Reported Solubility Not available Not available Likely polar (due to SO₂, CN)
Spectroscopic Data Not published NMR/IR data unavailable IR: 2235 cm⁻¹ (C≡N), 1160 cm⁻¹ (SO₂)
Potential Bioactivity Hypothesized kinase inhibition Undocumented Undocumented

Key Findings

  • Halogen Effects : Bromine’s larger size and higher lipophilicity compared to chlorine may enhance membrane permeability in the target compound, though this remains untested.
  • Aminomethyl Group: The bis(2-methoxyethyl)aminomethyl group likely improves solubility in polar solvents, a feature shared with its chloro analogue.
  • Lack of Pharmacological Data: Unlike flavonoid glycosides (e.g., Isorhamnetin-3-O-glycoside), neither the bromo nor chloro benzofuranone derivatives have documented biological studies.

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Benzofuran moiety : Known for its role in various biological activities.
  • Bromobenzylidene group : Imparts additional reactivity and potential biological interaction.
  • Bis(2-methoxyethyl)amino group : Enhances solubility and may influence pharmacokinetics.

Anticancer Activity

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of ActionCancer Type
BNC1050.5Tubulin polymerization inhibitorMCF-7 (breast cancer)
CA4P0.3Vascular disrupting agentVarious solid tumors
(Z)-7-BromoTBDTBDTBD

The mechanism of action for (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one likely involves:

  • Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A recent study investigated the effects of a related benzofuran compound on human umbilical vein endothelial cells (HUVECs), assessing its selectivity against activated versus quiescent cells. The results indicated a significant selectivity ratio favoring activated cells, suggesting potential applications in targeting tumor vasculature.

Table 2: Selectivity Ratios in Endothelial Cell Studies

Compound NameIC50 Activated (µM)IC50 Quiescent (µM)Selectivity Ratio
Related Benzofuran0.85.06.25
(Z)-7-BromoTBDTBDTBD

Toxicity Profile

Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or upon skin contact. For example, some derivatives have been classified with warnings for acute toxicity and skin irritation:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.